molecular formula C28H28N2O4S B15140310 Mdm2/xiap-IN-1

Mdm2/xiap-IN-1

Cat. No.: B15140310
M. Wt: 488.6 g/mol
InChI Key: HLWMVSWXILODEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mdm2/xiap-IN-1 involves the use of a tetrahydroquinoline scaffold. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Mdm2/xiap-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the tetrahydroquinoline scaffold, each with different functional groups that can enhance or modify the biological activity of this compound .

Scientific Research Applications

Mdm2/xiap-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study dual inhibition mechanisms.

    Biology: Investigated for its role in regulating apoptosis and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress MDM2 and XIAP.

Mechanism of Action

Mdm2/xiap-IN-1 exerts its effects by binding to and inhibiting the activity of MDM2 and XIAP. This dual inhibition leads to the activation of p53, a tumor suppressor protein, and the induction of apoptosis through caspase activation. The compound disrupts the interaction between MDM2 and p53, stabilizing p53 and promoting its tumor-suppressive functions. Additionally, it reduces XIAP levels, further enhancing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mdm2/xiap-IN-1 stands out due to its specific tetrahydroquinoline scaffold, which provides a unique binding affinity and selectivity for MDM2 and XIAP. This structural uniqueness contributes to its potent anticancer activity and potential for further development as a therapeutic agent .

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C28H28N2O4S/c1-17-7-12-21(15-18(17)2)30-35(32,33)22-13-14-26-25(16-22)23-5-4-6-24(23)27(29-26)19-8-10-20(11-9-19)28(31)34-3/h4-5,7-16,23-24,27,29-30H,6H2,1-3H3

InChI Key

HLWMVSWXILODEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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